

Early-Phase Clinical Trial Results for PF-610355: A Technical Overview

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Compound of Interest

Compound Name: PF-610355

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This technical guide provides a comprehensive analysis of the available early-phase clinical trial data for **PF-610355**, an investigational inhaled ultra-long-acting β_2 -adrenoreceptor agonist (ultra-LABA). The development of **PF-610355** was discontinued by Pfizer in 2011; however, the published data from its initial clinical evaluation offers valuable insights into its pharmacokinetic, pharmacodynamic, and safety profile.^[1] This document synthesizes the findings from preclinical studies and Phase I and II clinical trials to serve as a resource for researchers in the field of respiratory drug development.

Introduction

PF-610355 was developed for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).^{[2][3]} As a β_2 -adrenoreceptor agonist, its primary mechanism of action involves the relaxation of bronchial smooth muscle, leading to bronchodilation.^{[4][5]} The drug was designed with an "inhalation-by-design" concept to ensure a sustained duration of action while minimizing systemic exposure and associated adverse effects.^[2]

Pharmacokinetic Profile

An integrated analysis of systemic exposure was conducted on 6,107 plasma concentration samples from 264 subjects across eight studies, including healthy volunteers and patients with asthma and COPD.^[3] The pharmacokinetic profile of **PF-610355** was characterized by a three-compartment disposition model with first-order absorption via a transit compartment.^[3]

Table 1: Summary of Pharmacokinetic Parameters for **PF-610355**

Parameter	Species/System	Value	Reference
Metabolism Half-life	Human Liver Microsomes	17 minutes	[2]
Conversion to Glucuronide (t _{1/2})	Human Liver Microsomes	28 minutes	[2]
Half-life (t _{1/2})	Rats (in vivo)	3.5 hours	[2]
Oral Bioavailability	Preclinical	< 5%	[2]
Plasma Protein Binding	Human Plasma	>99.9%	[6]
Systemic Pre-dose Concentration (COPD vs. Healthy)	Human	23% lower in COPD	[3]
Maximum Plasma Concentration (COPD vs. Healthy)	Human	38% lower in COPD	[3]

Major metabolites of **PF-610355** were identified as phenol glucuronide, primary amide, and carboxylic acid.[2] The drug is primarily eliminated through Phase II conjugation (glucuronidation), with some metabolism via CYP3A4 and CYP2D6.[6]

Pharmacodynamic Profile

Bronchodilatory Effects

In a study involving human subjects, a single inhaled dose of 450 mcg of **PF-610355** demonstrated effective bronchodilation for 24 hours, as measured by specific airway conductance.[2] Preclinical studies in anesthetized dogs showed that **PF-610355** had an ED₅₀ of approximately 0.1 mcg and a duration of action more than two-fold longer than salmeterol, without cardiovascular effects at therapeutic doses.[2]

Cardiovascular Effects

A comprehensive analysis of cardiovascular effects was performed using 13,062 heart rate measurements from 579 individuals across ten clinical studies.[6][7] The relationship between **PF-610355** plasma concentrations and heart rate was described by an Emax model.[6][7]

Table 2: Cardiovascular Effects of **PF-610355** in COPD Patients (Simulated Data)[6][7]

Dose (once daily)	Maximum Placebo-Corrected Heart Rate Increase (beats/min) (95% CI)	Percentage of Subjects with >20 beats/min Increase
280 µg	2.7 (0.90 - 4.82)	19% (vs. 8% in placebo)

The predicted potency of **PF-610355** in COPD patients was found to be three-fold lower than in healthy volunteers, with no significant difference in the maximum drug effect.[6][7] The analysis concluded that for doses up to 280 µg once daily, no clinically relevant effects on heart rate were expected in patients with COPD.[6][7]

Experimental Protocols

Integrated Pharmacokinetic Analysis

The systemic exposure of **PF-610355** was characterized using a non-linear mixed-effects modeling approach.[3]

- Data Source: 6,107 plasma concentration samples from 264 subjects in eight clinical studies. [3]
- Subject Population: Healthy volunteers, and patients with asthma and COPD.[3]
- Model: A three-compartment disposition model with first-order absorption through a transit compartment was utilized.[3]
- Covariates Analyzed: Patient status, inhalation device, and demographic factors were evaluated for their influence on systemic drug exposure.[3]

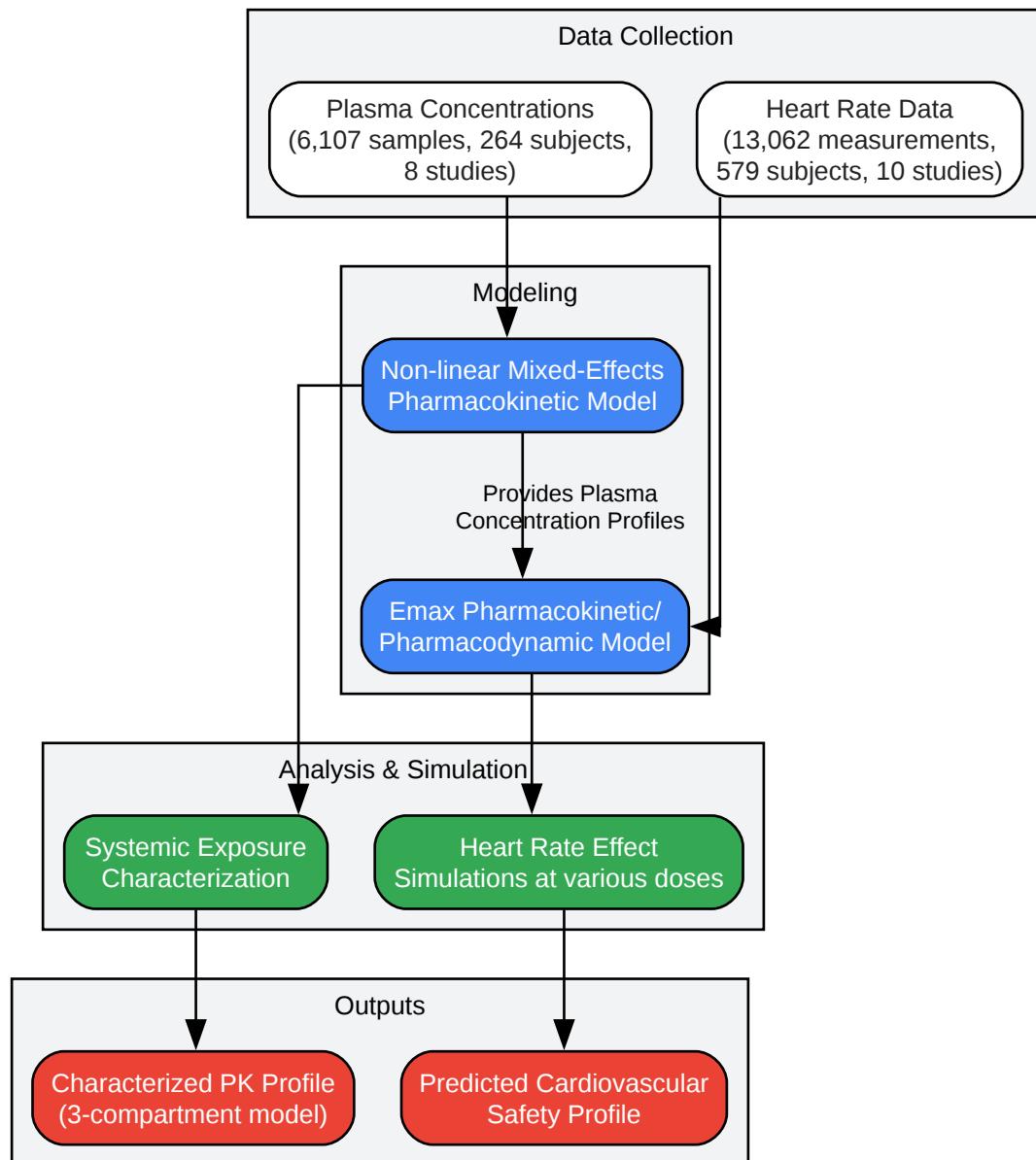
Cardiovascular Safety Analysis

The assessment of cardiovascular effects, specifically heart rate, was conducted through a pharmacokinetic/pharmacodynamic (PKPD) modeling analysis.[6][7]

- Data Source: 13,062 heart rate measurements from 579 subjects in ten clinical studies.[6][7]
- Subject Population: Healthy volunteers, and patients with asthma and COPD.[6][7]
- Model: An Emax model was developed to describe the relationship between PF-00610355 plasma concentrations and changes in heart rate, accounting for a delayed onset and offset of the effect.[6][7]
- Simulations: The final PKPD model was used to simulate the expected steady-state effects of various doses of PF-00610355 on heart rate.[6]

Visualizations

Signaling Pathway of PF-610355



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